molecular formula C7H7ClN2O2 B15331674 2-Chloro-4,5-dimethyl-3-nitropyridine

2-Chloro-4,5-dimethyl-3-nitropyridine

Cat. No.: B15331674
M. Wt: 186.59 g/mol
InChI Key: QYAWTAXDLAJTOZ-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethyl-3-nitropyridine is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of pyridine, characterized by the presence of chlorine, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-dimethyl-3-nitropyridine typically involves the nitration and chlorination of pyridine derivatives. One common method starts with 2,6-dimethyl-4-pyrone as a raw material. The process involves the following steps :

    Ammonolysis Aromatization Reaction: The raw material undergoes ammonolysis aromatization with triphenylmethylamine under the catalysis of Lewis acid to obtain a 2,6-dimethyl-1-triphenylmethyl pyrone crude product.

    Chlorination and Deprotection: The crude product is then chlorinated and deprotected in the presence of phosphorus oxychloride to yield 4-chloro-2,6-dimethylpyridine.

    Nitration: Finally, nitration of 4-chloro-2,6-dimethylpyridine with a dehydrating agent and nitric acid produces this compound.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing the formation of by-products. The process involves similar steps as the laboratory synthesis but on a larger scale, with optimized reaction conditions and purification techniques to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-dimethyl-3-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted pyridines.

    Reduction: Formation of 2-Chloro-4,5-dimethyl-3-aminopyridine.

    Oxidation: Formation of this compound carboxylic acids.

Scientific Research Applications

2-Chloro-4,5-dimethyl-3-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dimethyl-3-nitropyridine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the chlorine and methyl groups influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methyl-3-nitropyridine
  • 4-Chloro-2,6-dimethyl-3-nitropyridine
  • 2-Chloro-5-nitropyridine

Uniqueness

2-Chloro-4,5-dimethyl-3-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both methyl groups at the 4 and 5 positions, along with the nitro and chloro groups, makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

2-chloro-4,5-dimethyl-3-nitropyridine

InChI

InChI=1S/C7H7ClN2O2/c1-4-3-9-7(8)6(5(4)2)10(11)12/h3H,1-2H3

InChI Key

QYAWTAXDLAJTOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1C)[N+](=O)[O-])Cl

Origin of Product

United States

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